molecular formula C17H23N3O2S B2963937 3-(3-methylbutyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689767-29-1

3-(3-methylbutyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2963937
CAS No.: 689767-29-1
M. Wt: 333.45
InChI Key: WRGGDLFYWOAYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylbutyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfanylidene group, and a tetrahydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3-(3-methylbutyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is often obtained through biological testing and experimentation .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. They include information on physical and chemical properties, health hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .

Future Directions

The future directions of research on a compound depend on its potential applications. For instance, if a compound shows promising biological activity, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazolinone ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Addition of the Sulfanylidene Group: The sulfanylidene group is incorporated using thiolating agents under controlled conditions to ensure selective addition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholine and sulfanylidene sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methylbutyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: A closely related compound with similar structural features.

    (3-methylbutyl)[3-(morpholin-4-yl)propyl]amine: Another compound with a morpholine ring and similar functional groups.

    (3-methylbutyl)({[1-(morpholin-4-yl)cycloheptyl]methyl})amine: Shares the morpholine ring and similar chemical properties.

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-methylbutyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12(2)5-6-20-16(21)14-11-13(19-7-9-22-10-8-19)3-4-15(14)18-17(20)23/h3-4,11-12H,5-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGGDLFYWOAYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.